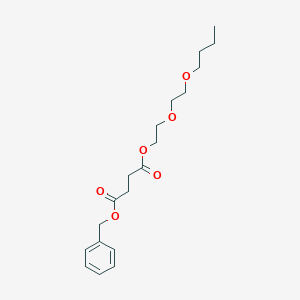![molecular formula C35H22N2 B14227090 4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine CAS No. 790674-51-0](/img/structure/B14227090.png)
4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)dipyridine is a complex organic compound featuring a spirobifluorene core with two pyridine groups attached at the 2,2’ positions. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)dipyridine typically involves the coupling of spirobifluorene with pyridine derivatives. One common method is the Buchwald-Hartwig coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-nitrogen bonds. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirobifluorene ketones, while substitution reactions can introduce various functional groups onto the pyridine rings .
Scientific Research Applications
4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)dipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices
Mechanism of Action
The mechanism of action of 4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)dipyridine involves its interaction with various molecular targets and pathways. In electronic applications, its spirobifluorene core provides a rigid and stable structure that enhances charge transport properties. The pyridine groups can participate in coordination chemistry, forming complexes with metal ions that can further modulate its electronic properties .
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobifluorene: A simpler compound with a similar core structure but without the pyridine groups.
4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)diphenylamine: Another derivative with diphenylamine groups instead of pyridine.
Uniqueness
4,4’-(9,9’-Spirobi[fluorene]-2,2’-diyl)dipyridine is unique due to its combination of a spirobifluorene core and pyridine groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring high thermal stability, efficient charge transport, and versatile chemical reactivity .
Properties
CAS No. |
790674-51-0 |
|---|---|
Molecular Formula |
C35H22N2 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
4-(2'-pyridin-4-yl-9,9'-spirobi[fluorene]-2-yl)pyridine |
InChI |
InChI=1S/C35H22N2/c1-3-7-31-27(5-1)29-11-9-25(23-13-17-36-18-14-23)21-33(29)35(31)32-8-4-2-6-28(32)30-12-10-26(22-34(30)35)24-15-19-37-20-16-24/h1-22H |
InChI Key |
KPPVCGCYHDPOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)C7=CC=NC=C7)C=C(C=C3)C8=CC=NC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


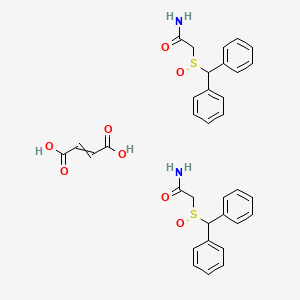
![1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14227018.png)
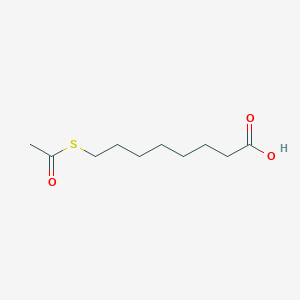
![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
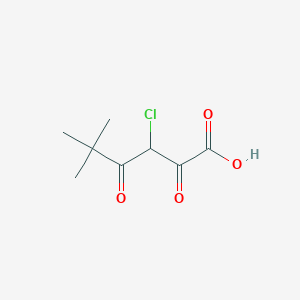
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)-](/img/structure/B14227038.png)
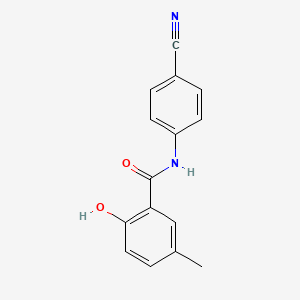
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)
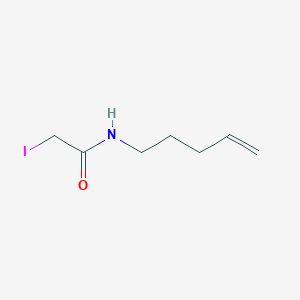
![N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227061.png)
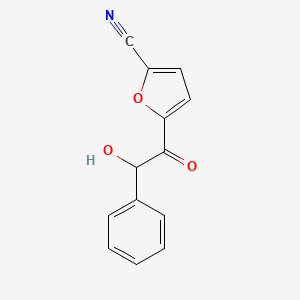
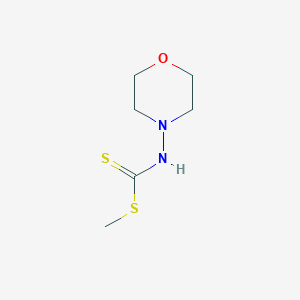
![5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B14227073.png)
